molecular formula C14H15N3O2 B2933948 Ethyl 4-(allylamino)-2-quinazolinecarboxylate CAS No. 866155-49-9

Ethyl 4-(allylamino)-2-quinazolinecarboxylate

Cat. No.: B2933948
CAS No.: 866155-49-9
M. Wt: 257.293
InChI Key: SRLUATGKZXTFRE-UHFFFAOYSA-N
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Description

Ethyl 4-(allylamino)-2-quinazolinecarboxylate is a synthetic quinazoline derivative characterized by an allylamino substituent at the 4-position and an ethyl ester group at the 2-position of the quinazoline core. The allylamino group in this compound introduces a reactive alkene moiety, which may influence its binding affinity and metabolic stability compared to bulkier substituents.

Properties

IUPAC Name

ethyl 4-(prop-2-enylamino)quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-9-15-12-10-7-5-6-8-11(10)16-13(17-12)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLUATGKZXTFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(allylamino)-2-quinazolinecarboxylate typically involves the reaction of 2-aminobenzonitrile with ethyl chloroformate to form ethyl 2-cyano-4-quinazolinecarboxylate. This intermediate is then reacted with allylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final compound is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(allylamino)-2-quinazolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The allylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(allylamino)-2-quinazolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(allylamino)-2-quinazolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

The following table compares Ethyl 4-(allylamino)-2-quinazolinecarboxylate with quinazoline derivatives featuring different amino substituents:

Compound Name Substituent at 4-Position Key Properties Biological Relevance
This compound Allylamino Moderate lipophilicity; reactive alkene for further functionalization Potential kinase inhibitor
Ethyl 4-[(3-chlorobenzyl)amino]-2-quinazolinecarboxylate 3-Chlorobenzylamino Increased lipophilicity; electron-withdrawing Cl enhances stability Anticancer candidate
Ethyl 4-[(3-methoxybenzyl)amino]-2-quinazolinecarboxylate 3-Methoxybenzylamino Enhanced solubility due to methoxy group; potential H-bonding interactions Antimicrobial activity

Key Findings :

  • The allylamino group offers a balance between steric bulk and reactivity, enabling covalent interactions or further synthetic modifications.
  • Chlorobenzyl and methoxybenzyl substituents increase hydrophobicity or solubility, respectively, altering bioavailability and target engagement .

Heterocyclic Core Modifications

This compound differs from thiazole and pyridine derivatives in electronic and steric properties:

Compound Name Core Structure Key Differences Applications
This compound Quinazoline Planar, aromatic core with two nitrogen atoms Kinase inhibition
Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate Thiazole Five-membered ring with sulfur and nitrogen Antibacterial agent
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate Quinoline Single nitrogen atom; trifluoromethoxy enhances metabolic stability Antimalarial research

Key Findings :

  • Quinazoline cores are preferred for kinase inhibition due to their structural mimicry of purine bases.
  • Thiazole derivatives exhibit distinct reactivity due to sulfur participation, often exploited in antibacterial agents .

Functional Group Comparisons

The ethyl ester group at the 2-position is a common feature in bioactive carboxylates. For example:

Compound Name Functional Group Role in Bioactivity
This compound Ester Enhances membrane permeability; hydrolyzable to active acid
Ethyl 2-amino-4-thiazolecarboxylate Ester + amino Stabilizes thiazole ring; modulates solubility

Key Findings :

  • Ethyl esters act as prodrug motifs, improving oral bioavailability by masking polar carboxylic acids.

Biological Activity

Ethyl 4-(allylamino)-2-quinazolinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-aminobenzonitrile with ethyl chloroformate to form an intermediate, which is then reacted with allylamine. The reaction conditions often include solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the process.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₃N₂O₂
  • CAS Number: 866155-49-9

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, with findings suggesting effectiveness comparable to established antibiotics like ampicillin and vancomycin. This positions the compound as a potential candidate for further development in treating bacterial infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation of cancer cells. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a promising agent in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and receptors associated with disease progression, particularly in cancer. This inhibition can disrupt cellular signaling pathways that are critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

CompoundBiological ActivityKey Features
This compoundAntimicrobial, AnticancerContains an allylamino group
4-Hydroxy-2-quinolonesAntimicrobialExhibits broad-spectrum activity
Quinoline-2,4-dionesAnticancerKnown for diverse tautomeric forms
Indole derivativesVarious biological activitiesUsed in cancer treatment

This table highlights the distinctiveness of this compound due to its specific structural features and biological activities.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of this compound:

  • Antimicrobial Activity Study : A study assessed the compound's effectiveness against common bacterial pathogens. Results showed significant inhibition zones comparable to standard antibiotics.
  • Cancer Cell Line Study : In vitro studies on breast and lung cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates.
  • Mechanistic Study : Research exploring the compound's mechanism revealed that it could inhibit certain kinases involved in tumorigenesis, providing insights into its potential as a targeted therapy.

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